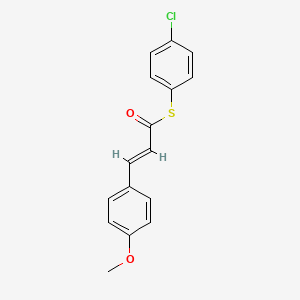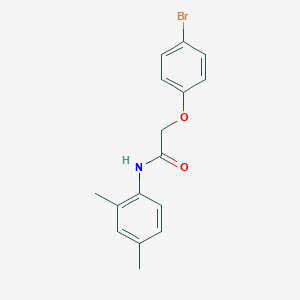
S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds in crops such as soybeans, cotton, and peanuts. It belongs to the family of synthetic compounds known as chloroacetanilides, which inhibit the biosynthesis of carotenoids in plants. In
作用機序
S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate inhibits the biosynthesis of carotenoids by blocking the enzyme phytoene desaturase, which catalyzes the conversion of phytoene to ζ-carotene. This leads to the accumulation of phytoene, which is toxic to the plant. The inhibition of carotenoid biosynthesis also leads to the accumulation of reactive oxygen species, which further damage the plant cells.
Biochemical and Physiological Effects
S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate has been shown to have a range of biochemical and physiological effects on plants. It inhibits the biosynthesis of carotenoids, which are essential for photosynthesis and photoprotection. It also leads to the accumulation of reactive oxygen species, which can cause oxidative damage to the plant cells. Additionally, S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate has been shown to affect the activity of enzymes involved in the biosynthesis of other plant metabolites, such as chlorophyll and flavonoids.
実験室実験の利点と制限
S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate is a widely used herbicide in agriculture, and its effects on plant metabolism have been extensively studied. However, there are some limitations to its use in lab experiments. S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate is highly toxic, and care must be taken when handling it. Additionally, its effects on plant metabolism can be complex and may vary depending on the species and developmental stage of the plant.
将来の方向性
There are several future directions for research on S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate. One area of interest is the development of new herbicides that target different enzymes in the carotenoid biosynthesis pathway. Another area of interest is the use of S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate as a tool to study the role of carotenoids in plant metabolism and physiology. Finally, there is a need for more research on the environmental impact of S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate and other herbicides on non-target organisms and ecosystems.
Conclusion
In conclusion, S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate is a widely used herbicide that inhibits the biosynthesis of carotenoids in plants. Its mechanism of action involves the inhibition of phytoene desaturase, leading to the accumulation of phytoene and the production of reactive oxygen species. S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate has a range of biochemical and physiological effects on plants, and its use in lab experiments has both advantages and limitations. There are several future directions for research on S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate, including the development of new herbicides and the study of its environmental impact.
合成法
The synthesis of S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate involves the reaction of 4-chlorobenzaldehyde with 4-methoxybenzaldehyde in the presence of sodium hydroxide to yield 4-chloro-3-(4-methoxyphenyl)propenal. This intermediate is then reacted with thioacetic acid in the presence of triethylamine to yield S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate. The overall yield of this synthesis method is approximately 60%.
科学的研究の応用
S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate has been extensively studied for its herbicidal activity and its effects on plant metabolism. It has been shown to inhibit the biosynthesis of carotenoids, which are essential pigments for photosynthesis and photoprotection in plants. As a result, S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate causes bleaching and necrosis of the leaves, leading to the death of the plant.
特性
IUPAC Name |
S-(4-chlorophenyl) (E)-3-(4-methoxyphenyl)prop-2-enethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2S/c1-19-14-7-2-12(3-8-14)4-11-16(18)20-15-9-5-13(17)6-10-15/h2-11H,1H3/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYZNFWTMNUOFC-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(4-chlorophenyl) (2E)-3-(4-methoxyphenyl)prop-2-enethioate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5807446.png)
![N-{[(3,5-dimethylphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5807452.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoacetamide](/img/structure/B5807458.png)

![methyl 3-amino-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5807467.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5807479.png)

![2-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5807509.png)
![N-(3,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5807517.png)
![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile](/img/structure/B5807527.png)
![1-[(4-fluorophenoxy)acetyl]azepane](/img/structure/B5807530.png)
![1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5807544.png)
![6,6-dimethyl-6,7-dihydro-2H-[1,3,5]triazino[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B5807551.png)